molecular formula C22H21N5O B1198842 2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

Cat. No.: B1198842
M. Wt: 371.4 g/mol
InChI Key: AUYWZVBGWIZYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile is a member of benzenes.

Scientific Research Applications

Metabolic Studies and Toxicity Analysis

2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile, as a derivative of 8-aminoquinoline, shares characteristics with antimalarial agents. Studies have explored the metabolic pathways of similar compounds, revealing that metabolites can be toxic to erythrocytes in individuals with specific enzyme deficiencies. This understanding is crucial for evaluating the potential therapeutic applications and safety profiles of such compounds (Strother et al., 1981).

Therapeutic Applications

Tetrahydroisoquinoline (THIQ) derivatives, including this compound, have been explored for their therapeutic activities. Notably, these compounds have found applications in treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The potential of THIQ derivatives in drug discovery, especially for cancer and CNS diseases, is significant, indicating a promising avenue for further exploration and development (Singh & Shah, 2017).

Role in Neuroprotection and Drug Synthesis

Research has highlighted the potential of isoquinoline derivatives in neuroprotection and as precursors for synthesizing various pharmacologically active scaffolds. These compounds, including this compound, are instrumental in developing novel low-molecular-weight inhibitors with diverse biological potentials. Their applications span across therapeutic areas like anti-fungal, anti-Parkinsonism, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial treatments (Danao et al., 2021).

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

2-acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C22H21N5O/c1-15(28)27-10-9-17-18(11-23)21(26)22(13-24,14-25)20(19(17)12-27)8-7-16-5-3-2-4-6-16/h2-6,9,19-20H,7-8,10,12,26H2,1H3

InChI Key

AUYWZVBGWIZYPZ-UHFFFAOYSA-N

SMILES

CC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CCC3=CC=CC=C3

Canonical SMILES

CC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
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2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
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2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
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2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
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2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 6
2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

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